Pentacosa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosa-2,4-dienoic acid is a long-chain fatty acid with the molecular formula C25H46O2 It is characterized by the presence of two conjugated double bonds at positions 2 and 4 in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-2,4-dienoic acid typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienoic acid. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as plant oils. The process includes steps like esterification, hydrogenation, and subsequent purification to obtain the pure compound. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.
Chemical Reactions Analysis
Types of Reactions
Pentacosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of pentacosanoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pentacosa-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of pentacosa-2,4-dienoic acid involves its interaction with cellular membranes and enzymes. The conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pentadeca-2,4-dienoic acid: A shorter chain dienoic acid with similar chemical properties.
Hexacosa-2,4-dienoic acid: A longer chain dienoic acid with additional carbon atoms.
Uniqueness
Pentacosa-2,4-dienoic acid is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its long chain length makes it particularly suitable for applications in materials science and industrial chemistry.
Properties
CAS No. |
116127-15-2 |
---|---|
Molecular Formula |
C25H46O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
pentacosa-2,4-dienoic acid |
InChI |
InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h21-24H,2-20H2,1H3,(H,26,27) |
InChI Key |
WMKJPZOLDXKHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.